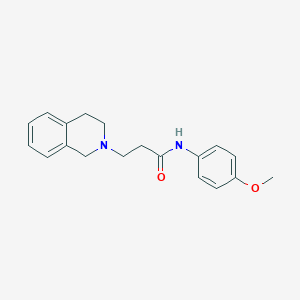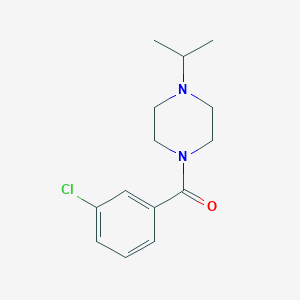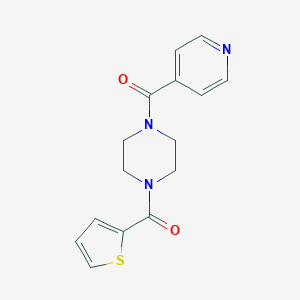
3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
WAY-300700 is a chemical compound known for its role as a non-nucleoside reverse transcriptase inhibitor, primarily used in the treatment of HIV-1. The compound has a molecular weight of 310.39 and a chemical formula of C19H22N2O2 .
Métodos De Preparación
The synthetic routes and reaction conditions for WAY-300700 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of organic reactions involving the formation of the dihydroisoquinoline core and subsequent functionalization to achieve the final product. Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity .
Análisis De Reacciones Químicas
WAY-300700 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: WAY-300700 can undergo substitution reactions, particularly at the aromatic ring, to form various substituted derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophilic or nucleophilic reagents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
WAY-300700 has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of non-nucleoside reverse transcriptase inhibitors.
Biology: Employed in biological assays to study the inhibition of HIV-1 reverse transcriptase.
Medicine: Investigated for its potential therapeutic effects in the treatment of HIV-1.
Industry: Utilized in the development of new antiviral drugs and in the study of drug resistance mechanisms.
Mecanismo De Acción
WAY-300700 exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. This enzyme is crucial for the replication of the virus, and its inhibition prevents the virus from multiplying. The compound binds to a specific site on the reverse transcriptase enzyme, causing a conformational change that reduces the enzyme’s activity. This mechanism involves interactions with key amino acid residues in the enzyme’s active site, disrupting the normal function of the enzyme .
Comparación Con Compuestos Similares
WAY-300700 is unique compared to other non-nucleoside reverse transcriptase inhibitors due to its specific chemical structure and binding properties. Similar compounds include:
Efavirenz: Another non-nucleoside reverse transcriptase inhibitor with a different chemical structure.
Nevirapine: Known for its use in combination therapy for HIV-1.
Etravirine: A newer non-nucleoside reverse transcriptase inhibitor with a broader spectrum of activity.
The uniqueness of WAY-300700 lies in its specific binding interactions and its potential for reduced side effects compared to other inhibitors .
Propiedades
Fórmula molecular |
C19H22N2O2 |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C19H22N2O2/c1-23-18-8-6-17(7-9-18)20-19(22)11-13-21-12-10-15-4-2-3-5-16(15)14-21/h2-9H,10-14H2,1H3,(H,20,22) |
Clave InChI |
XZYGOUZJAPIXGN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CCN2CCC3=CC=CC=C3C2 |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)CCN2CCC3=CC=CC=C3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone](/img/structure/B247861.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-(4-fluorobenzoyl)piperazine](/img/structure/B247864.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B247866.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(diphenylacetyl)piperazine](/img/structure/B247869.png)


![1-[(4-Chlorophenyl)sulfonyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B247874.png)
![1-[4-(2-Fluoro-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone](/img/structure/B247875.png)
![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone](/img/structure/B247876.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247877.png)
![1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone](/img/structure/B247878.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B247879.png)
![1-[(3-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247880.png)
![1-(3-Fluorobenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247881.png)